(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is a compound of significant interest in the field of organic chemistry. It is a derivative of amino acids and is often used in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used to protect the amino group during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Bases: Such as sodium hydroxide or potassium carbonate for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, which can then be further modified or used in peptide synthesis .
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is utilized in the synthesis of therapeutic peptides and in drug delivery systems.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is unique due to its specific structure, which provides steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDQIGTIVQHMG-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205293 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231709-23-1 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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